6-Thiaspiro[3.4]octan-8-one
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Overview
Description
6-Thiaspiro[34]octan-8-one is an organic compound with the molecular formula C7H10OS It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Thiaspiro[3.4]octan-8-one can be achieved through several methods. One common approach involves the annulation of a cyclopentane ring with a sulfur-containing reagent. This process typically requires the use of a strong base and a suitable solvent, such as tetrahydrofuran (THF), under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by maintaining a steady flow of reactants through a reactor system. The reaction conditions, including temperature, pressure, and flow rate, are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Thiaspiro[3.4]octan-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, diethyl ether as a solvent.
Substitution: Alkyl halides, sodium hydride, dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Alkylated derivatives.
Scientific Research Applications
6-Thiaspiro[3.4]octan-8-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Thiaspiro[3.4]octan-8-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
- 6-Oxaspiro[3.4]octan-2-one
- 6,6-Dioxo-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid
- Lithium 2-oxa-6-thiaspiro[3.4]octane-8-carboxylate
Uniqueness
6-Thiaspiro[3.4]octan-8-one is unique due to its sulfur-containing spiro structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H10OS |
---|---|
Molecular Weight |
142.22 g/mol |
IUPAC Name |
6-thiaspiro[3.4]octan-8-one |
InChI |
InChI=1S/C7H10OS/c8-6-4-9-5-7(6)2-1-3-7/h1-5H2 |
InChI Key |
AKZDFRPMXKJNCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CSCC2=O |
Origin of Product |
United States |
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